molecular formula C12H9N5O5 B215311 5-Nitro-2-{3-nitroanilino}nicotinamide

5-Nitro-2-{3-nitroanilino}nicotinamide

Cat. No. B215311
M. Wt: 303.23 g/mol
InChI Key: SVPDMJYBLINQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-{3-nitroanilino}nicotinamide, also known as NNAN, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and imaging. NNAN belongs to the class of nitroaromatic compounds, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of 5-Nitro-2-{3-nitroanilino}nicotinamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. ROS can cause damage to cancer cells, leading to their death. 5-Nitro-2-{3-nitroanilino}nicotinamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
5-Nitro-2-{3-nitroanilino}nicotinamide has been shown to have low toxicity and minimal side effects in animal studies. The compound is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. 5-Nitro-2-{3-nitroanilino}nicotinamide has also been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 5-Nitro-2-{3-nitroanilino}nicotinamide is its high selectivity for cancer cells, which allows for targeted imaging and treatment. Additionally, 5-Nitro-2-{3-nitroanilino}nicotinamide has shown good stability and reproducibility in lab experiments. However, 5-Nitro-2-{3-nitroanilino}nicotinamide has some limitations, including its dependence on light for activation and its potential for photobleaching, which can reduce its effectiveness over time.

Future Directions

There are several potential future directions for 5-Nitro-2-{3-nitroanilino}nicotinamide research. One area of interest is the development of improved synthesis methods to increase yield and reduce cost. Another direction is the optimization of 5-Nitro-2-{3-nitroanilino}nicotinamide for use in specific cancer types and imaging modalities. Additionally, further studies are needed to fully understand the mechanism of action of 5-Nitro-2-{3-nitroanilino}nicotinamide and its potential for clinical use.

Synthesis Methods

5-Nitro-2-{3-nitroanilino}nicotinamide can be synthesized through a multi-step process, starting from 3-nitroaniline and 2-chloronicotinic acid. The synthesis involves several chemical reactions, including diazotization, coupling, and nitration. The final product is obtained in high yield and purity, making it suitable for further research applications.

Scientific Research Applications

5-Nitro-2-{3-nitroanilino}nicotinamide has been studied for its potential use as a fluorescent probe for cancer imaging. The compound can selectively bind to cancer cells and emit a fluorescent signal, allowing for non-invasive detection and monitoring of tumor growth. Additionally, 5-Nitro-2-{3-nitroanilino}nicotinamide has shown promising results as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a drug and kill cancer cells.

properties

Product Name

5-Nitro-2-{3-nitroanilino}nicotinamide

Molecular Formula

C12H9N5O5

Molecular Weight

303.23 g/mol

IUPAC Name

5-nitro-2-(3-nitroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H9N5O5/c13-11(18)10-5-9(17(21)22)6-14-12(10)15-7-2-1-3-8(4-7)16(19)20/h1-6H,(H2,13,18)(H,14,15)

InChI Key

SVPDMJYBLINQEZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=C(C=C2C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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